molecular formula C22H22N6O5S B14928659 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide

5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide

Cat. No.: B14928659
M. Wt: 482.5 g/mol
InChI Key: GHBVMMWYHXOBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyrazole ring, a benzothieno pyrimidine core, and a furanamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which is synthesized through the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with appropriate reagents under controlled conditions. The benzothieno pyrimidine core is then constructed through a series of cyclization reactions involving thiophene and pyrimidine precursors. Finally, the furanamide group is introduced through an amidation reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This can be achieved through the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques. Additionally, purification methods such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group in the pyrazole ring can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can also be reduced to an amino group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and benzothieno pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can yield nitroso derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Chemistry

In chemistry, 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. The presence of the pyrazole and benzothieno pyrimidine moieties suggests that it may exhibit biological activity, such as anti-inflammatory, antimicrobial, or anticancer effects. Research is ongoing to elucidate its mechanism of action and evaluate its efficacy in preclinical and clinical studies.

Industry

In industry, 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific performance characteristics, such as thermal stability, chemical resistance, and mechanical strength.

Mechanism of Action

The mechanism of action of 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The pyrazole and benzothieno pyrimidine moieties may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Further research is needed to identify the precise molecular targets and elucidate the pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE
  • **5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE
  • **5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE

Uniqueness

The uniqueness of 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H22N6O5S

Molecular Weight

482.5 g/mol

IUPAC Name

5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)furan-2-carboxamide

InChI

InChI=1S/C22H22N6O5S/c1-11-19(28(31)32)12(2)26(24-11)10-14-8-9-16(33-14)20(29)25-27-13(3)23-21-18(22(27)30)15-6-4-5-7-17(15)34-21/h8-9H,4-7,10H2,1-3H3,(H,25,29)

InChI Key

GHBVMMWYHXOBDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NN3C(=NC4=C(C3=O)C5=C(S4)CCCC5)C)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.